molecular formula C7H15NO2 B183681 Butyl 2-aminopropanoate CAS No. 174468-17-8

Butyl 2-aminopropanoate

Cat. No. B183681
CAS RN: 174468-17-8
M. Wt: 145.2 g/mol
InChI Key: RJJXSCQQRYCPLW-UHFFFAOYSA-N
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Description

Butyl 2-aminopropanoate is a chemical compound with the molecular formula C7H15NO2 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of Butyl 2-aminopropanoate is represented by the InChI code 1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 . The molecular weight of the compound is 145.2 g/mol .


Physical And Chemical Properties Analysis

Butyl 2-aminopropanoate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

  • Enantioselective Synthesis : Butyl 2-aminopropanoate derivatives can be synthesized enantioselectively. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. Such synthesis routes are vital for preparing derivatives that are analogues of aromatic amino acids, demonstrating the compound's significance in synthetic organic chemistry (Arvanitis et al., 1998).

  • Asymmetric Synthesis of Amino Acid Derivatives : Asymmetric synthesis of β-pyridyl-β-amino acid derivatives involves the use of homochiral lithium amides to tert-butyl 3-pyridyl-prop-2-enoates. This methodology allows the synthesis of protected β-amino ester components, showcasing the compound's application in the creation of complex molecular structures (Bull et al., 2002).

Chemical Modifications and Molecular Probing

  • Perfluoro-tert-butyl 4-Hydroxyproline Synthesis : In the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, the incorporation of a perfluoro-tert-butyl group is key. This demonstrates the compound's role in enhancing sensitivity in 19F NMR, beneficial for molecular probing in medicinal chemistry (Tressler & Zondlo, 2014).

Applications in Imaging and Polymerization

  • PET Radiotracer Synthesis : Butyl 2-aminopropanoate derivatives are used in synthesizing precursors for positron emission tomography (PET) imaging radiotracers. This is crucial for tumor imaging, demonstrating its application in medical diagnostics (Liu et al., 2017).

  • Photopolymerization Studies : In studies related to nitroxide-mediated photopolymerization, derivatives of butyl 2-aminopropanoate are used to synthesize compounds that decompose under UV irradiation to generate radicals. This is significant in the field of polymer chemistry (Guillaneuf et al., 2010).

Drug Delivery and Crystal Growth

  • Self-Microemulsifying Drug Delivery Systems : In the field of drug delivery, derivatives of butyl 2-aminopropanoate have been utilized in the development of self-microemulsifying drug delivery systems. This is particularly relevant for parenteral drug delivery, illustrating its potential in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).

  • Crystal Growth for Material Sciences : The compound has been used in the growth of specific single crystals, like methyl 2-(2,4-dinitrophenyl)aminopropanoate. Such applications are important in materials science, particularly in the development of new materials with unique properties (Périgaud & Nicolau, 1986).

Safety and Hazards

The safety data sheet for Butyl 2-aminopropanoate suggests that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised . The compound should be stored away from sources of ignition .

properties

IUPAC Name

butyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXSCQQRYCPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549379
Record name Butyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-aminopropanoate

CAS RN

174468-17-8
Record name Butyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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